molecular formula C20H15ClN2O3 B3455645 N-benzhydryl-4-chloro-2-nitrobenzamide

N-benzhydryl-4-chloro-2-nitrobenzamide

Cat. No.: B3455645
M. Wt: 366.8 g/mol
InChI Key: AKCSCSVJCSVDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-chloro-2-nitrobenzamide typically involves the reaction of benzhydryl chloride with 4-chloro-2-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzhydryl-4-chloro-2-nitrobenzamide is primarily used in early discovery research. Its applications span various fields, including:

Mechanism of Action

The specific mechanism of action for N-benzhydryl-4-chloro-2-nitrobenzamide is not well-documented. compounds with similar structures often interact with biological targets through their functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the benzhydryl group can interact with hydrophobic pockets in proteins. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-4-chloro-2-nitrobenzamide is unique due to the specific positioning of its chloro and nitro groups on the benzamide core. This unique arrangement can influence its chemical reactivity and biological interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-benzhydryl-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-16-11-12-17(18(13-16)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCSCSVJCSVDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzhydryl-4-chloro-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-benzhydryl-4-chloro-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-benzhydryl-4-chloro-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-benzhydryl-4-chloro-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-benzhydryl-4-chloro-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-benzhydryl-4-chloro-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.